molecular formula C6H11NO2 B3121205 3,9-Dioxa-7-azabicyclo[3.3.1]nonane CAS No. 281-08-3

3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Cat. No. B3121205
CAS RN: 281-08-3
M. Wt: 129.16
InChI Key: CGYYAUFHKJHMCK-UHFFFAOYSA-N
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Description

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a compound with the CAS Number: 1803587-96-3 . It has a molecular weight of 165.62 . The compound is stored at room temperature and is in powder form .


Synthesis Analysis

The synthesis of a similar compound, 7-Hydroxy-3, 9-diazabicyclo [3.3.1]nonane, starts from the dimethyl ester of the 4-hydroxypiperidine-2, 6-dicarboxylic acid . The N-benzyl derivative is prepared and cyclized with benzylamine to the benzylimide of the 1-benzyl-4-hydroxypiperidine-2, 6-dicarboxylic acid .


Molecular Structure Analysis

The InChI code for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is 1S/C6H11NO2.ClH/c1-5-3-8-4-6 (9-5)2-7-1;/h5-7H,1-4H2;1H .


Chemical Reactions Analysis

An attempt to construct an indole-fused azabicyclo [3.3.1]nonane framework via radical cyclization was reported . Although the initial attempt using a Cp 2 TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective .


Physical And Chemical Properties Analysis

The predicted boiling point of a similar compound, 3,7-dioxa-9-azabicyclo [3.3.1]nonane, is 219.4±35.0 °C and its predicted density is 1.087±0.06 g/cm3 .

Scientific Research Applications

Emerging Water Contaminant Research

Research on 1,4-Dioxane, a compound related by its dioxane ring, highlights the environmental impact and challenges in removing such contaminants from water supplies. This research underscores the need for advanced remediation technologies due to the compound's resistance to traditional water treatment methods and its classification as a probable human carcinogen by the U.S. Environmental Protection Agency (Godri Pollitt et al., 2019).

Antioxidant Activity Measurement

The study of antioxidant activity is crucial in various scientific fields. A review focusing on the detection mechanisms and advantages and disadvantages of different antioxidant activity assays provides insights into the chemical reactions underlying these tests. This could relate to the study of compounds like 3,9-Dioxa-7-azabicyclo[3.3.1]nonane if its antioxidant properties were of interest (Munteanu & Apetrei, 2021).

POSS Polymers and Hybrid Materials

Research into polymers incorporating polyhedral oligomeric silsesquioxane (POSS) reveals new materials that combine the rigidity of inorganic substances with the processability of organic materials. This area of study could intersect with the applications of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane if the compound is used as a precursor or component in the synthesis of hybrid materials with novel properties (Wu & Mather, 2009).

Safety And Hazards

The safety information for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride includes GHS07 pictograms, a signal word of “Warning”, and hazard statements H315, H319, H335 .

Future Directions

The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . The modular approach developed can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

properties

IUPAC Name

3,9-dioxa-7-azabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5-3-8-4-6(9-5)2-7-1/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYYAUFHKJHMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(O2)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Dioxa-7-azabicyclo[3.3.1]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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